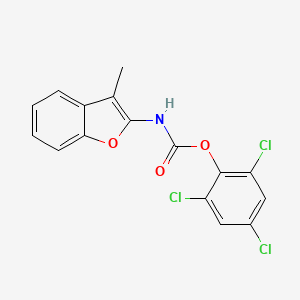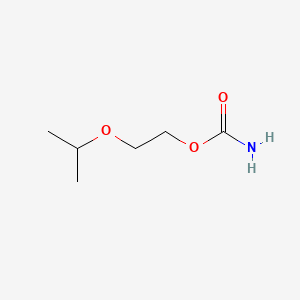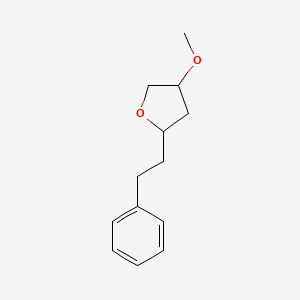
4-Methoxy-2-phenethyltetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-phenethyltetrahydrofuran is a heterocyclic organic compound with the molecular formula C13H18O2 It is a derivative of tetrahydrofuran, featuring a methoxy group and a phenethyl group attached to the tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenethyltetrahydrofuran can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylacetic acid with tetrahydrofuran in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst promoting the formation of the tetrahydrofuran ring.
Another synthetic route involves the use of 4-methoxybenzyl alcohol and phenethyl bromide as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Industrial production typically involves optimized reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
4-Methoxy-2-phenethyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles such as sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted tetrahydrofuran derivatives.
科学研究应用
4-Methoxy-2-phenethyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fine chemicals.
作用机制
The mechanism of action of 4-Methoxy-2-phenethyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Reactive Oxygen Species (ROS) Generation: It may induce the production of reactive oxygen species, leading to oxidative stress and cell damage.
相似化合物的比较
4-Methoxy-2-phenethyltetrahydrofuran can be compared with other similar compounds, such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Both compounds are derivatives of tetrahydrofuran, but Furaneol has a hydroxyl group instead of a methoxy group. Furaneol is known for its sweet aroma and is used as a flavoring agent.
2-Methyltetrahydrofuran: This compound has a methyl group instead of a methoxy group. It is used as a solvent in various chemical reactions due to its stability and low toxicity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
属性
CAS 编号 |
88841-82-1 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
4-methoxy-2-(2-phenylethyl)oxolane |
InChI |
InChI=1S/C13H18O2/c1-14-13-9-12(15-10-13)8-7-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 |
InChI 键 |
GARCNQDBQTXQFO-UHFFFAOYSA-N |
规范 SMILES |
COC1CC(OC1)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)
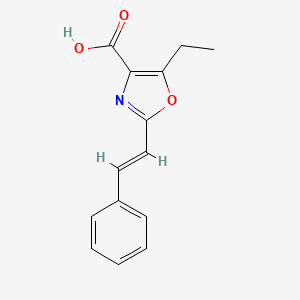
![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)

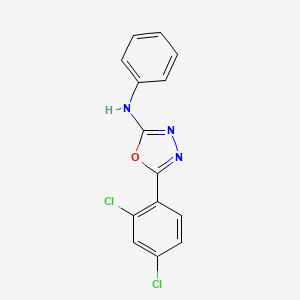
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
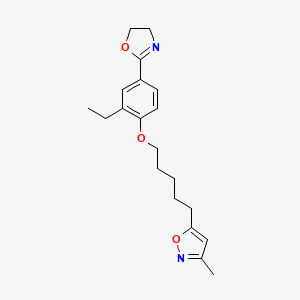
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)

![2-{[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12898048.png)
![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
